(4-Oxo-2-phenylquinazolin-3-yl)thiourea
CAS No.: 115765-07-6
Cat. No.: VC21525998
Molecular Formula: C15H12N4OS
Molecular Weight: 296.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115765-07-6 |
---|---|
Molecular Formula | C15H12N4OS |
Molecular Weight | 296.3g/mol |
IUPAC Name | (4-oxo-2-phenylquinazolin-3-yl)thiourea |
Standard InChI | InChI=1S/C15H12N4OS/c16-15(21)18-19-13(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)14(19)20/h1-9H,(H3,16,18,21) |
Standard InChI Key | AXKLXULDEPKUKN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
(4-Oxo-2-phenylquinazolin-3-yl)thiourea belongs to the quinazolinone family, specifically the 4(3H)-quinazolinone derivatives. The core structure consists of a quinazolinone scaffold with a 2-phenyl substituent at position 2 and a thiourea group attached at the N-3 position. This arrangement creates a molecule with multiple sites for hydrogen bonding and potential interactions with biological targets. The basic structure includes the characteristic 4-oxo group, which is essential for many of its biological activities . The thiourea functional group (-NH-CS-NH-) attached to the quinazolinone core provides additional sites for hydrogen bonding and contributes significantly to the compound's biological properties.
Physical and Chemical Properties
Based on the properties of similar compounds, (4-Oxo-2-phenylquinazolin-3-yl)thiourea exhibits characteristics typical of thiourea derivatives. The related compound 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea has a molecular weight of 406.9 g/mol, suggesting that our target compound would have a slightly lower molecular weight due to the absence of the chloro substituent . Spectroscopic data from similar compounds indicate distinctive IR absorption bands for the NH stretching vibrations (typically around 3200-3300 cm⁻¹) and C=O stretching (approximately 1670-1690 cm⁻¹) . NMR spectroscopy would typically show characteristic signals for aromatic protons in the range of 7.27-8.23 ppm and NH protons around 9.02 ppm, which are exchangeable with D₂O .
Synthesis Methodologies
General Synthetic Routes
The synthesis of (4-Oxo-2-phenylquinazolin-3-yl)thiourea and its derivatives typically involves multi-step procedures. One common approach starts with the preparation of 3-substituted-2-hydrazino-quinazolin-4(3H)-ones, which serve as key intermediates in the synthesis pathway . The general synthetic route often begins with primary amines that undergo several transformations to reach the final quinazolinone-thiourea structure.
Specific Synthesis Methods
A documented synthesis pathway involves the reaction of 2-phenyl-4-oxo-quinazolin-3(4H) derivatives with appropriate isothiocyanates in absolute ethanol under reflux conditions. As described in the literature: "A mixture of 2 (3.52 g, 0.01 mol) and the appropriate isothiocyanate (0.01 mol) in absolute ethanol (30 mL) was heated under reflux for 2 h. The reaction mixture was cooled, and the solid separated was filtered, dried, and crystallized from acetic acid" . This approach offers a relatively straightforward method to synthesize various thiourea derivatives with the quinazolinone scaffold.
Biological Activities
Antimicrobial Properties
The (4-Oxo-2-phenylquinazolin-3-yl)thiourea and its derivatives have demonstrated significant antimicrobial activities against various pathogenic microorganisms. Studies have shown that these compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, with particularly notable activity against Staphylococcus aureus and Escherichia coli . The antibacterial efficacy of these compounds appears to be influenced by the nature of the substituents on the thiourea moiety and the phenyl ring.
In a study focused on 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea derivatives, researchers observed promising antibacterial activity, with the compounds demonstrating variable zones of inhibition against test organisms . The evaluation methods typically involved agar diffusion techniques, allowing for the determination of minimum inhibitory concentrations (MICs) against selected bacterial strains.
Cytotoxic Activity
Quinazolinone derivatives, including (4-Oxo-2-phenylquinazolin-3-yl)thiourea, have emerged as potential anticancer agents due to their ability to target various cellular mechanisms involved in cancer progression. The proposed anticancer mechanisms for these compounds include:
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Inhibition of DNA repair enzyme systems
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Inhibition of epidermal growth factor receptor (EGFR)
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Thymidylate synthase inhibition
Structure-activity relationship studies have revealed that the presence of specific substituents on the thiourea moiety can significantly influence the cytotoxic potential of these compounds. For instance, compounds containing urea and thiourea groups along with fluoro substituents have demonstrated enhanced potency against certain cancer cell lines .
Structure-Activity Relationships
The biological activity of (4-Oxo-2-phenylquinazolin-3-yl)thiourea and its derivatives is heavily influenced by structural modifications. Research has shown that the substituent on the phenyl ring exerts significant influence on the antibacterial profile. Compounds with methoxy and methyl-substituted rings have demonstrated enhanced activity compared to those bearing other electron-donating or electron-withdrawing groups .
In the case of cytotoxic activity, the SAR studies indicate that alcohol-containing compounds exhibit potent antibacterial activity against pathogenic bacteria compared to other derivatives . Additionally, compounds containing aryl-sulfonamino groups at specific positions have shown better potent activity than those with cyclopropylsulfonamino or cyano groups .
Pharmacological Mechanisms
Enzyme Inhibition Pathways
The mechanism of action for (4-Oxo-2-phenylquinazolin-3-yl)thiourea derivatives in cancer treatment includes the inhibition of dihydrofolate reductase (DHFR), which catalyzes the reduction of folate or 7,8-dihydrofolate to tetrahydrofolate. This enzyme works in concert with thymidylate synthase (TS), and the inhibition of either DHFR or TS activity leads to 'thymineless cell death' . Some quinazolinone derivatives have been designed and evaluated as active DHFR inhibitors, suggesting a similar mechanism for our target compound.
In the context of antimicrobial activity, the mechanism likely involves interference with bacterial cell wall synthesis or DNA replication processes, though the exact pathways remain to be fully elucidated. The presence of the thiourea moiety provides multiple potential interaction sites with bacterial cellular components, potentially disrupting essential metabolic processes.
Receptor Interactions
EGFR inhibition represents another significant mechanism for the anticancer activity of quinazolinone derivatives. Compounds structurally similar to (4-Oxo-2-phenylquinazolin-3-yl)thiourea have demonstrated inhibitory effects against EGFR, a transmembrane tyrosine kinase that is overexpressed in numerous human tumors . This inhibition interferes with signal transduction pathways critical for cancer cell proliferation and survival.
The potential for (4-Oxo-2-phenylquinazolin-3-yl)thiourea to interact with multiple cellular targets underscores its versatility as a pharmacological agent and supports further investigation into its therapeutic applications.
Structural Modifications and Derivative Development
Key Derivatives and Their Properties
Several derivatives of (4-Oxo-2-phenylquinazolin-3-yl)thiourea have been synthesized and evaluated for biological activities. Notable examples include:
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1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea, which has been assigned the PubChem CID 3004438 and also goes by the synonym NSC653933 .
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1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea derivatives, which feature a urea linkage instead of thiourea but retain the core quinazolinone structure .
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3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, representing a more complex derivative with an additional quinazolinone ring system .
Impact of Substituents on Biological Activity
Analytical Characterization
Spectroscopic Analysis
The characterization of (4-Oxo-2-phenylquinazolin-3-yl)thiourea and its derivatives typically involves various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for key functional groups, such as NH stretching vibrations in the range of 3308-3200 cm⁻¹ and C=O stretching around 1670-1690 cm⁻¹ .
¹H NMR spectroscopy provides valuable structural information, with typical chemical shifts for these compounds including aromatic protons in the range of 7.27-8.23 ppm and NH protons around 9.02 ppm (exchangeable with D₂O) . Additionally, ¹³C NMR spectroscopy can identify key carbon signals, including those for the carbonyl carbon (approximately 167 ppm) and thiocarbonyl carbon (approximately 199 ppm) .
Chromatographic Methods
Thin-layer chromatography (TLC) serves as an important technique for monitoring reaction progress and assessing compound purity. For (4-Oxo-2-phenylquinazolin-3-yl)thiourea derivatives, TLC analysis typically employs solvent systems such as toluene:methanol (2:1), yielding Rf values in the range of 0.45-0.80 . High-performance liquid chromatography (HPLC) and mass spectrometry provide additional methods for compound characterization and purity assessment, with mass spectra confirming molecular weights through parent peaks .
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